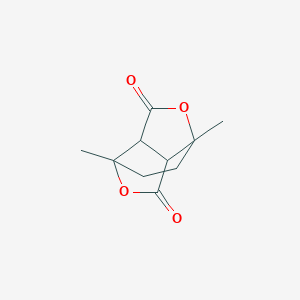
1,4-Dimethylbis-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylbis-lactone is a complex organic compound that belongs to the class of furan derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylbis-lactone typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the furan ring through cyclization of appropriate precursors.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.
Methylation: Introduction of methyl groups through methylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors for better efficiency and control.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethylbis-lactone can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Properties
Research indicates that lactones, including 1,4-dimethylbis-lactone, exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of various lactones against Escherichia coli and other pathogens. The structure-activity relationship (SAR) suggests that modifications in lactone structures can enhance their efficacy against resistant bacterial strains .
Antitumor Activity
Lactones have been shown to possess antitumor properties. For instance, macrocyclic lactones are utilized in cancer treatments due to their ability to induce apoptosis in cancer cells by disrupting microtubule dynamics . Specifically, this compound derivatives could potentially serve as templates for developing new anticancer agents by modifying their substituents to enhance biological activity .
Polymer Chemistry
Ring-Opening Polymerization
this compound can be polymerized via ring-opening mechanisms to produce biodegradable polyesters. This process allows for the creation of materials with tunable mechanical properties and degradation rates, making them suitable for applications in drug delivery systems and environmentally friendly packaging . The ability to control polymer properties through lactone chemistry opens avenues for innovative material design.
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit various enzymes. Lactones are known to interact with hydrolases and transferases, which are critical in metabolic pathways. The inhibition studies indicate that this compound could serve as a lead compound for developing enzyme inhibitors with therapeutic benefits .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial activity of various lactones, including this compound, against clinical isolates of E. coli. Results indicated a significant reduction in bacterial growth with specific structural modifications enhancing activity . -
Cancer Therapeutics Development
Research into lactones' cytotoxic mechanisms revealed that certain derivatives of this compound effectively inhibited tumor cell proliferation by disrupting mitotic processes. These findings suggest potential pathways for developing new cancer therapies based on lactone structures . -
Biopolymer Development
A recent project focused on synthesizing polyesters from this compound through ring-opening polymerization. The resulting materials demonstrated favorable biodegradability and mechanical properties suitable for medical applications such as sutures and drug delivery systems .
Mecanismo De Acción
The mechanism of action of 1,4-Dimethylbis-lactone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Furan: A simpler furan derivative with a single ring structure.
Tetrahydrofuran: A saturated furan derivative with a five-membered ring.
2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.
Uniqueness
1,4-Dimethylbis-lactone is unique due to its complex ring structure and specific functional groups, which confer distinct chemical and biological properties compared to simpler furan derivatives.
Propiedades
Número CAS |
129679-50-1 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
1,4-dimethyl-5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C10H12O4/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
VGVJHBAJIFZPJX-UHFFFAOYSA-N |
SMILES |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
SMILES canónico |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
Sinónimos |
1,4-Dimethylbis-lactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















